2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(carbamothioylamino)bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[4.1.0]heptane derivatives with carbamothioylamino groups under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.0]butane: Another bicyclic compound with unique chemical properties and reactivity.
Uniqueness
N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(bicyclo[4.1.0]heptane-7-carbonylamino)thiourea |
InChI |
InChI=1S/C9H15N3OS/c10-9(14)12-11-8(13)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,11,13)(H3,10,12,14) |
InChI Key |
DBDUBLLWDMVVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NNC(=S)N |
Origin of Product |
United States |
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